molecular formula C6H5BrINO B8143154 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone CAS No. 637348-82-4

3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone

Cat. No.: B8143154
CAS No.: 637348-82-4
M. Wt: 313.92 g/mol
InChI Key: WORUWQBFSUKXTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone is a halogenated pyridinone derivative characterized by bromine and iodine substituents at positions 3 and 5, respectively, along with a methyl group at position 2. The presence of heavy halogens (Br and I) and a methyl group confers unique physicochemical properties, such as altered solubility and lipophilicity, which influence its bioactivity and synthetic accessibility.

Properties

IUPAC Name

3-bromo-5-iodo-4-methyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-3-4(8)2-9-6(10)5(3)7/h2H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORUWQBFSUKXTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274586
Record name 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

637348-82-4
Record name 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=637348-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of 4-Methyl-2(1H)-pyridinone

The introduction of bromine at the 3-position of 4-methyl-2(1H)-pyridinone serves as a foundational step in many synthetic routes. Electrophilic bromination using molecular bromine (Br₂) in the presence of Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) has been explored. Under these conditions, the electron-rich pyridinone ring undergoes substitution at the para position relative to the methyl group, yielding 3-bromo-4-methyl-2(1H)-pyridinone. Reaction temperatures between 0°C and 25°C are critical to minimize over-bromination, with yields ranging from 65% to 78%.

Iodination via Diazonium Salt Intermediate

Iodination at the 5-position is achieved through a diazotization-iodination sequence. Starting with 3-bromo-5-amino-4-methyl-2(1H)-pyridinone, treatment with sodium nitrite (NaNO₂) in concentrated sulfuric acid (H₂SO₄) generates a diazonium salt intermediate. Subsequent reaction with potassium iodide (KI) at 70°C replaces the diazo group with iodine, producing the target compound in 60–70% yield. This method requires strict control of pH and temperature to prevent side reactions such as Sandmeyer-type couplings.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-Mediated Halogen Exchange

Palladium catalysts, particularly in combination with bidentate ligands such as Xantphos, enable selective halogen exchange. For instance, 3,5-dibromo-4-methyl-2(1H)-pyridinone undergoes iodide substitution at the 5-position when treated with sodium iodide (NaI) and Pd(OAc)₂ in dimethylformamide (DMF) at 100°C. This method leverages the differential reactivity of bromine atoms, with the 5-position being more susceptible to oxidative addition by the palladium catalyst. Yields of 55–65% have been reported, though scalability is limited by catalyst costs.

Functional Group Transformation Pathways

Oxidation of 3-Bromo-5-iodo-4-methyl-2(1H)-pyridine N-Oxide

Pyridine N-oxides serve as versatile intermediates for halogenation. 4-Methyl-2-pyridine N-oxide undergoes sequential bromination and iodination using N-bromosuccinimide (NBS) and N-iodosuccinimide (NIS), respectively, in acetic acid. Subsequent reduction of the N-oxide with phosphorus trichloride (PCl₃) yields the desired pyridinone. This method achieves a combined yield of 50–60% but necessitates careful handling of oxidizing agents.

Hydrolysis of Halomethyl Precursors

3-Bromo-5-iodo-4-(chloromethyl)-2(1H)-pyridinone is hydrolyzed under basic conditions (aqueous NaOH, 80°C) to replace the chloromethyl group with a hydroxyl group, which is then oxidized to the ketone. While this approach avoids direct halogenation challenges, the multi-step process and low oxidation yields (40–50%) limit its practicality.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for the aforementioned methods:

MethodStarting MaterialKey Reagents/ConditionsYield (%)Limitations
Sequential Halogenation4-Methyl-2(1H)-pyridinoneBr₂/FeBr₃; NaNO₂/KI60–70Requires diazotization step
Pd-Catalyzed Exchange3,5-Dibromo-4-methyl-2(1H)-pyridinonePd(OAc)₂, Xantphos, NaI55–65High catalyst loading
Suzuki Coupling3-Bromo-4-methyl-2(1H)-pyridinone-5-boronic acidPd(PPh₃)₄, iodobenzene diacetate45–55Multi-step precursor synthesis
N-Oxide Halogenation4-Methyl-2-pyridine N-oxideNBS, NIS, PCl₃50–60Hazardous oxidizing agents

Mechanistic Insights and Optimization Opportunities

Regioselectivity in Electrophilic Substitution

The methyl group at position 4 exerts a strong ortho/para-directing effect, favoring bromination at position 3. Iodination at position 5 is influenced by steric and electronic factors, with the electron-withdrawing bromine atom deactivating the ring and directing iodine to the less hindered position. Computational studies suggest that transition state stabilization in the iodination step is critical for achieving high regioselectivity.

Catalyst Design for Cross-Coupling

Recent advances in palladium ligand systems, such as bulky phosphines and N-heterocyclic carbenes, have improved turnover numbers in halogen exchange reactions. For example, using RuPhos ligand with Pd₂(dba)₃ increases yield to 70% by reducing catalyst deactivation .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyridinone ring or the halogen atoms.

    Coupling Reactions: The presence of halogen atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

    Electrophilic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) can be used under acidic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis:

    Material Science: The compound’s unique properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It can be used in biochemical assays to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of bromine and iodine atoms can enhance the compound’s binding affinity and specificity for these targets, leading to desired biological effects. The exact pathways involved can vary based on the target and the context of the study.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Differences and Substituent Effects

The pharmacological and physicochemical profiles of pyridinones are highly dependent on substituent type, position, and electronic effects. Below is a comparison of key analogs:

Table 1: Structural Comparison of 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone and Analogs
Compound Name Substituents (Positions) Molecular Weight Key Features
This compound Br (3), I (5), CH₃ (4) 343.93* Dual halogens; methyl enhances lipophilicity
2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one Br (2), I (5), OCH₃ (3), CH₃ (1) 357.93 Methoxy group improves polarity
5-Bromo-4-chloro-3-iodopyridin-2-amine Br (5), Cl (4), I (3), NH₂ (2) 333.35 Amine group increases hydrogen bonding
3-Bromo-5-chloropyridin-4(1H)-one Br (3), Cl (5) 208.44 Smaller halogens reduce steric bulk
3-Amino-5-bromopyridin-2(1H)-one NH₂ (3), Br (5) 189.01 Amino group enhances solubility

*Calculated based on molecular formula C₆H₅BrINO.

Key Observations :

  • Halogen Effects: The dual bromo-iodo substitution in the target compound increases molecular weight and steric hindrance compared to mono-halogenated analogs like 3-Bromo-5-chloropyridin-4(1H)-one . This may reduce solubility but enhance binding affinity in hydrophobic enzyme pockets.
  • Methyl vs. Polar Groups : The methyl group at position 4 in the target compound contributes to lipophilicity, whereas analogs with polar moieties (e.g., hydroxymethyl in 5-Bromo-3-(hydroxymethyl)pyridin-2(1H)-one ) exhibit improved aqueous solubility and oral bioavailability .
  • Amino and Methoxy Substitutions: The presence of NH₂ (as in 5-Bromo-4-chloro-3-iodopyridin-2-amine ) or OCH₃ (as in 2-Bromo-5-iodo-3-methoxy-1-methylpyridin-4(1H)-one ) introduces hydrogen-bonding capacity, which can enhance target interaction but may complicate synthetic routes.

Pharmacological and Physicochemical Properties

Table 2: Pharmacokinetic and Bioactivity Comparisons
Compound Solubility (mg/mL) LogP Bioactivity Highlights
This compound ~0.05 (predicted) 2.8 Potential enzyme inhibition (theoretical)
4(1H)-Pyridinone derivatives with hydroxymethyl >1.0 1.2–1.5 Improved oral bioavailability; IC₅₀ < 100 nM against malaria parasites
2-Styryl-1H-pyridin-4-ones 0.1–0.3 3.0–3.5 Radical scavenging activity (EC₅₀: 10–50 μM)
3-Bromo-1-methyl-5-(trifluoromethyl)pyridin-2(1H)-one 0.02 3.5 Antifungal activity (MIC: 2–5 μg/mL)

Key Observations :

  • Solubility Limitations: The target compound’s low predicted solubility aligns with trends observed in bromo-iodo pyridinones, which often require formulation optimization for therapeutic use .
  • Bioactivity Trade-offs : While hydroxymethyl-substituted analogs show superior bioavailability , the target compound’s lipophilicity may favor blood-brain barrier penetration, making it a candidate for CNS-targeted therapies.
  • Antioxidant Potential: Styryl-substituted pyridinones exhibit radical scavenging activity , suggesting that introducing aromatic groups (e.g., styryl) in the target compound could enhance antioxidant properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Bromo-5-iodo-4-methyl-2(1H)-pyridinone, and how can reaction conditions be optimized?

  • Methodology : Use one-pot multicomponent synthesis (common for pyridinone derivatives) with halogenated precursors. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Optimize temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometry of bromine/iodine sources. Post-synthesis purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended .
  • Key Parameters : Reaction yields are influenced by steric hindrance from the methyl group at position 4; adjust catalyst loading (e.g., Pd for cross-coupling) to mitigate steric effects .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar analogs?

  • Methodology :

  • 1H/13C NMR : Identify deshielded protons near bromine/iodine substituents (e.g., downfield shifts at δ 7.5–8.5 ppm for aromatic protons).
  • HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns (distinct for Br/I).
  • Compare with data for analogs like 5-Bromo-2-hydroxy-4-picoline (mp: 198–202°C, δ 7.8 ppm for pyridinone protons) .

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

  • Methodology : Conduct accelerated stability studies:

  • Thermal Stability : Heat samples to 40–100°C for 24–72 hours; monitor decomposition via HPLC.
  • pH Stability : Incubate in buffers (pH 1–13) and track degradation products. Pyridinones are prone to hydrolysis under strong acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Model the electron density at bromine/iodine sites to predict Suzuki-Miyaura coupling efficiency. The iodine substituent may exhibit higher reactivity due to lower bond dissociation energy.
  • Docking Studies : Screen interactions with biological targets (e.g., kinases) using software like AutoDock. Compare with known anti-inflammatory pyridinones (e.g., derivatives in patents A61K 8/49) .

Q. What strategies resolve contradictions in reported crystallographic data for halogenated pyridinones?

  • Methodology : Perform single-crystal X-ray diffraction and validate against theoretical models (e.g., Hirshfeld surface analysis). For example, crystal packing in 3-Cyano-4-chlorophenyl-6-(4-tolyl)-2(1H)-pyridinone shows halogen bonding influencing lattice stability—apply similar analysis to this compound .

Q. How does regioselectivity impact functionalization at the bromine and iodine sites?

  • Methodology : Use protecting groups (e.g., SEM for pyridinone oxygen) to direct reactivity. For example, Suzuki coupling at iodine (more labile) while retaining bromine for downstream modifications. Confirm selectivity via 2D NMR (NOESY/COSY) .

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound?

  • Methodology :

  • Cellular Models : Test inhibition of TNF-α/IL-6 in LPS-stimulated macrophages.
  • Enzymatic Assays : Screen COX-2/LOX activity. Compare with piroctone olamine (a pyridinone derivative used in anti-dandruff formulations) for mechanistic insights .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.